

Benzyl 4-Oxocyclohexanecarboxylate: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Benzyl 4-oxocyclohexanecarboxylate</i>
CAS No.:	62596-26-3
Cat. No.:	B1315983

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This guide offers a comprehensive technical overview of **benzyl 4-oxocyclohexanecarboxylate**, a pivotal intermediate in contemporary medicinal chemistry. It aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's chemical properties, synthesis, and reactivity, supported by practical, field-proven insights.

Core Molecular Profile

Benzyl 4-oxocyclohexanecarboxylate is a bifunctional molecule featuring a cyclohexanone core and a benzyl ester moiety. This structural arrangement provides a versatile scaffold for chemical modification, making it a valuable building block in the synthesis of complex organic molecules. The molecular formula is C₁₄H₁₆O₃, and it has a molecular weight of 232.27 g/mol [\[1\]](#)

Table 1: Key Physicochemical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₆ O ₃ [1]
Molecular Weight	232.27 g/mol [1]
CAS Number	62596-26-3[2][3]
Appearance	White to off-white solid or colorless liquid
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.[4]

Synthesis and Purification

The synthesis of **benzyl 4-oxocyclohexanecarboxylate** is typically achieved through the esterification of 4-oxocyclohexanecarboxylic acid with benzyl alcohol or the reaction of an α,β -unsaturated carboxylic acid with benzyl bromide.[5] The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Esterification of 4-Oxocyclohexanecarboxylic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxocyclohexanecarboxylic acid (1.0 equivalent) in an excess of benzyl alcohol (acting as both reactant and solvent).
- **Catalysis:** Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.
- **Heating:** Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure **benzyl 4-oxocyclohexanecarboxylate**.

Caption: Esterification of 4-Oxocyclohexanecarboxylic Acid.

Spectroscopic and Analytical Data

The structural confirmation of **benzyl 4-oxocyclohexanecarboxylate** relies on a combination of spectroscopic techniques.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and a series of multiplets for the cyclohexanone ring protons.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will exhibit a resonance for the ketone carbonyl carbon (around 209 ppm), the ester carbonyl carbon (around 175 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the cyclohexanone ring.
- **IR (Infrared) Spectroscopy:** The IR spectrum will display strong absorption bands for the ketone C=O stretch (around 1715 cm⁻¹) and the ester C=O stretch (around 1730 cm⁻¹).
- **Mass Spectrometry (MS):** Mass spectral analysis will confirm the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The reactivity of **benzyl 4-oxocyclohexanecarboxylate** is dominated by its two functional groups: the ketone and the benzyl ester.

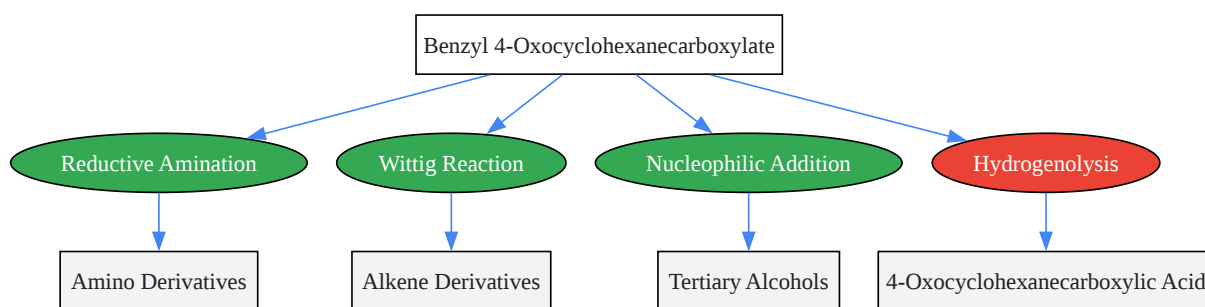
Reactions at the Ketone:

- Reductive Amination: The ketone can undergo reductive amination with a variety of amines in the presence of a reducing agent to introduce nitrogen-containing substituents.
- Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the carbonyl group into an alkene.
- Nucleophilic Addition: The ketone is susceptible to attack by nucleophiles such as Grignard reagents and organolithiums to form tertiary alcohols.

Cleavage of the Benzyl Ester:

The benzyl ester serves as a protecting group for the carboxylic acid and can be selectively cleaved under specific conditions.

- Hydrogenolysis: The most common method for deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to yield the free carboxylic acid.



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Caption: Reactivity of **Benzyl 4-Oxocyclohexanecarboxylate**.

Applications in Drug Discovery

Benzyl 4-oxocyclohexanecarboxylate is a versatile building block in the synthesis of pharmaceutically active compounds.[6][7] The cyclohexanone core provides a rigid scaffold that can be functionalized to interact with biological targets. Its derivatives have been explored

in the development of novel therapeutics for various diseases, including cancer and inflammatory disorders.[6] The ability to selectively modify the ketone and deprotect the carboxylic acid allows for the creation of diverse molecular architectures.

Safety and Handling

Benzyl 4-oxocyclohexanecarboxylate is an irritant to the skin and eyes and may cause respiratory irritation.[2] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][4][8][9]

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- To cite this document: BenchChem. [Benzyl 4-Oxocyclohexanecarboxylate: An In-depth Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315983/docs#benzyl-4-oxocyclohexanecarboxylate-an-in-depth-technical-guide-for-drug-development-professionals>]

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